molecular formula C8H8N4 B13004715 3-Cyclopropyl-[1,2,4]triazolo[4,3-a]pyrazine

3-Cyclopropyl-[1,2,4]triazolo[4,3-a]pyrazine

Cat. No.: B13004715
M. Wt: 160.18 g/mol
InChI Key: WBAUNFBBROMQRT-UHFFFAOYSA-N
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Description

3-Cyclopropyl-[1,2,4]triazolo[4,3-a]pyrazine is a nitrogen-containing heterocyclic compound. It belongs to the class of triazolopyrazines, which are known for their diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropyl-[1,2,4]triazolo[4,3-a]pyrazine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-chloropyrazine with cyclopropylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide and a solvent like ethanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropyl-[1,2,4]triazolo[4,3-a]pyrazine undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a triazolopyrazine with an additional hydroxyl group, while substitution with an amine could yield an amino-triazolopyrazine .

Scientific Research Applications

3-Cyclopropyl-[1,2,4]triazolo[4,3-a]pyrazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Cyclopropyl-[1,2,4]triazolo[4,3-a]pyrazine involves its interaction with specific molecular targets. For example, some derivatives act as inhibitors of enzymes like c-Met and VEGFR-2, which are involved in cancer cell proliferation. By inhibiting these enzymes, the compound can induce apoptosis in cancer cells and inhibit tumor growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Cyclopropyl-[1,2,4]triazolo[4,3-a]pyrazine is unique due to its cyclopropyl group, which can influence its biological activity and pharmacokinetic properties. This structural feature can enhance its binding affinity to specific molecular targets, making it a promising candidate for drug development .

Properties

IUPAC Name

3-cyclopropyl-[1,2,4]triazolo[4,3-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4/c1-2-6(1)8-11-10-7-5-9-3-4-12(7)8/h3-6H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBAUNFBBROMQRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN=C3N2C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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